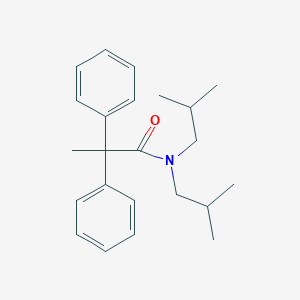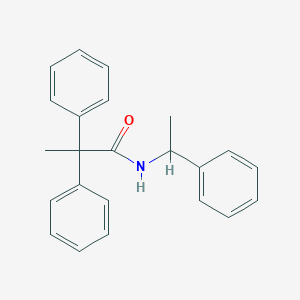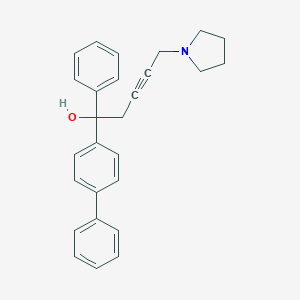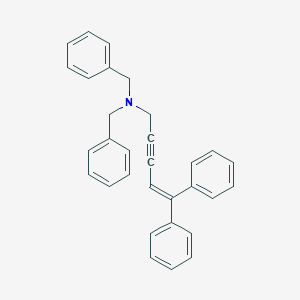![molecular formula C17H11F3N4OS B286679 Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286679.png)
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research. MTTP belongs to the family of triazolothiadiazole compounds, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is not fully understood. However, it has been proposed that Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether may inhibit the activity of certain enzymes involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been found to reduce the expression of certain genes involved in the progression of cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, one limitation of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is its poor solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether. One area of interest is the development of more efficient synthesis methods for Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether and related compounds. Another area of research is the investigation of the exact mechanism of action of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether and its potential use in combination with other drugs for the treatment of cancer and viral infections. Furthermore, the potential use of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether in other areas, such as neurodegenerative diseases and autoimmune disorders, should also be explored.
Synthesemethoden
The synthesis of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with 2-bromo-4-(4-methoxyphenyl)thiazole to form 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline. This intermediate is then reacted with methyl iodide to produce Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and has been proposed as a potential anti-cancer drug. Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.
Eigenschaften
Molekularformel |
C17H11F3N4OS |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-13-8-4-10(5-9-13)14-21-22-16-24(14)23-15(26-16)11-2-6-12(7-3-11)17(18,19)20/h2-9H,1H3 |
InChI-Schlüssel |
TXQLSWSVAKWVKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)


![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)


![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)


![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)

